su4984

Description

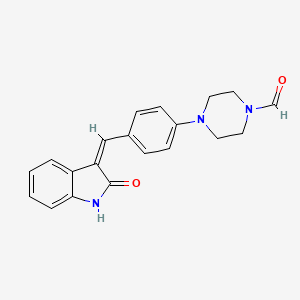

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFJBJDODKHWED-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of SU4984

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Multi-Targeted Tyrosine Kinase Inhibitor

SU4984 is a cell-permeable, reversible, and ATP-competitive inhibitor primarily targeting the tyrosine kinase activity of Fibroblast Growth Factor Receptor 1 (FGFR1)[1][2][3]. Its mechanism of action extends to the inhibition of other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor, positioning it as a multi-targeted agent in cellular signaling research[2]. This compound has also demonstrated efficacy against certain gain-of-function mutations in the KIT receptor, a key driver in various neoplastic conditions[1].

Inhibition of FGFR1 Signaling

This compound competitively binds to the ATP-binding pocket of the FGFR1 kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its downstream substrates. This blockade of autophosphorylation and subsequent signaling has been demonstrated in both biochemical and cellular contexts. In enzymatic assays, this compound inhibits the kinase activity of the FGFR1 kinase domain (FGFR1K) with an IC50 value in the range of 10-20 µM in the presence of 1 mM ATP[2]. In a cellular environment, it inhibits the acidic Fibroblast Growth Factor (aFGF)-induced autophosphorylation of FGFR1 in NIH 3T3 cells with an IC50 of 20-40 µM[2].

The inhibition of FGFR1 by this compound disrupts major downstream signaling cascades crucial for cell proliferation, survival, and differentiation. These pathways include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation.

-

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This pathway is critical for cell survival and growth.

Inhibition of PDGFR and Insulin Receptor Signaling

Activity Against KIT Receptor Mutants

This compound has shown significant activity against neoplastic mast cells expressing constitutively active KIT mutants. It is effective against KIT receptors with activating mutations in the juxtamembrane domain[1]. Furthermore, this compound can induce cell death in neoplastic mast cells that harbor kinase domain mutations[1]. In cellular assays, a concentration of 5 µM this compound substantially reduces the tyrosine phosphorylation of the wild-type KIT receptor and leads to a 50% reduction in the phosphorylation of the constitutively active C2 KIT mutant[2].

Quantitative Data Summary

| Target | Assay Type | IC50 Value (µM) | Notes |

| FGFR1 | Biochemical (Kinase Activity) | 10 - 20 | In the presence of 1 mM ATP[2]. |

| FGFR1 | Cell-Based (Autophosphorylation) | 20 - 40 | aFGF-induced in NIH 3T3 cells[2]. |

| PDGFR | Not Specified | Not Available | Qualitative inhibition reported[2]. |

| Insulin Receptor | Not Specified | Not Available | Qualitative inhibition reported[2]. |

| KIT (Wild-Type) | Cell-Based (Phosphorylation) | Not Available | Substantial reduction at 5 µM[2]. |

| KIT (C2 Mutant) | Cell-Based (Phosphorylation) | Not Available | 50% reduction at 5 µM[2]. |

A comprehensive kinase selectivity profile for this compound against a broader panel of kinases is not publicly available.

Signaling Pathway Diagrams

Caption: FGFR1 Signaling Pathway and Inhibition by this compound.

Caption: KIT Receptor Signaling and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the initial characterization of this compound are not fully available in the public domain. The following are generalized methodologies based on standard practices for kinase inhibitor evaluation.

Biochemical Kinase Inhibition Assay (FGFR1)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified FGFR1 kinase domain.

Workflow Diagram:

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human FGFR1 kinase domain is purified.

-

A suitable kinase reaction buffer is prepared (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP is prepared at a stock concentration (e.g., 10 mM) and used at a final concentration near its Km for FGFR1.

-

A generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1) is used.

-

This compound is serially diluted in DMSO to create a range of concentrations.

-

-

Kinase Reaction:

-

FGFR1 kinase is pre-incubated with varying concentrations of this compound in the kinase reaction buffer for a defined period (e.g., 10-15 minutes) at room temperature in a 96-well plate.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

-

-

Reaction Termination and Detection:

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 30°C and then stopped by adding EDTA or by spotting onto a filter membrane.

-

The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based Assay: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.

-

-

-

Data Analysis:

-

The percentage of inhibition for each this compound concentration is calculated relative to a DMSO control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

-

Cell-Based Receptor Autophosphorylation Assay (FGFR1)

This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of FGFR1 in a cellular context.

Workflow Diagram:

Caption: Workflow for a Cell-Based Receptor Autophosphorylation Assay.

Methodology:

-

Cell Culture and Treatment:

-

A suitable cell line expressing FGFR1 (e.g., NIH 3T3) is cultured to near confluence.

-

Cells are serum-starved for several hours to reduce basal receptor tyrosine kinase activity.

-

The cells are then pre-incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

-

Ligand Stimulation and Cell Lysis:

-

Cells are stimulated with a specific ligand (e.g., aFGF) for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.

-

The stimulation is stopped by washing with ice-cold PBS, and the cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

-

Analysis of Phosphorylation:

-

Cell lysates are clarified by centrifugation.

-

Protein concentration is determined, and equal amounts of protein from each sample are resolved by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF) for Western blot analysis.

-

The membrane is probed with a primary antibody specific for phosphorylated FGFR1 (p-FGFR1).

-

The membrane is subsequently stripped and re-probed with an antibody for total FGFR1 to ensure equal protein loading. A loading control (e.g., β-actin or GAPDH) is also typically used.

-

-

Data Analysis:

-

The intensity of the p-FGFR1 and total FGFR1 bands is quantified using densitometry.

-

The ratio of p-FGFR1 to total FGFR1 is calculated for each treatment condition.

-

The percentage of inhibition is determined relative to the ligand-stimulated, DMSO-treated control.

-

The IC50 value is calculated from the concentration-response curve.

-

References

SU4984 as an FGFR1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU4984 is a synthetic, cell-permeable small molecule that functions as an ATP-competitive inhibitor of protein tyrosine kinases. It exhibits notable inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator of various cellular processes, including proliferation, differentiation, and angiogenesis. Dysregulation of the FGFR1 signaling pathway is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and its effects on the FGFR1 signaling cascade. The document includes available quantitative data, generalized experimental protocols for its characterization, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name (Z)-4-(4-((2-oxoindolin-3-ylidene)methyl)phenyl)piperazine-1-carbaldehyde, is a member of the oxindole family of compounds, many of which are known to possess kinase inhibitory activity. It acts as a reversible, ATP-competitive inhibitor, primarily targeting the kinase domain of FGFR1.[1][2] Beyond FGFR1, this compound has also been reported to inhibit other receptor tyrosine kinases, such as the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor, classifying it as a multi-kinase inhibitor.[3][4][5] Its ability to modulate these critical signaling pathways makes it a valuable tool for cancer research and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (Z)-4-(4-((2-oxoindolin-3-ylidene)methyl)phenyl)piperazine-1-carbaldehyde | [1] |

| Molecular Formula | C₂₀H₁₉N₃O₂ | [1] |

| Molecular Weight | 333.38 g/mol | [1] |

| CAS Number | 186610-89-9 | [1] |

| Appearance | Yellow solid powder | [1] |

| Solubility | Soluble in DMSO, not in water | [1] |

| Purity | >98% (commercially available) | [1] |

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of FGFR1. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against FGFR1

| Parameter | Value | Conditions | Reference |

| IC₅₀ (Biochemical) | 10-20 µM | Against FGFR1 kinase activity with 1 mM ATP. | [3][5] |

| IC₅₀ (Cell-based) | 20-40 µM | Inhibition of aFGF-induced FGFR1 autophosphorylation in NIH 3T3 cells. | [3][5] |

Table 2: Kinase Selectivity Profile of this compound (Qualitative)

| Target Kinase | Activity | Reference |

| FGFR1 | Inhibitor | [3][4][5] |

| PDGFR | Inhibitor | [3][4][5] |

| Insulin Receptor | Inhibitor | [3][4][5] |

| KIT | Reduces phosphorylation of wild-type and constitutive C2 KIT. | [3] |

FGFR1 Signaling Pathway

The Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway is a crucial regulator of numerous cellular functions. The binding of a Fibroblast Growth Factor (FGF) ligand to FGFR1 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways. These pathways, in turn, regulate gene expression and cellular responses such as proliferation, survival, and migration.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, based on standard methodologies for kinase inhibitor evaluation, the following generalized protocols can be adapted.

In Vitro FGFR1 Kinase Assay (Radiometric Filter Binding Assay)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by recombinant FGFR1.

-

Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Prepare Reagents:

-

Recombinant human FGFR1 kinase.

-

Biotinylated substrate peptide (e.g., Biotin-poly(Glu, Tyr) 4:1).

-

[γ-³³P]ATP.

-

This compound serial dilutions in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add this compound dilutions.

-

Add FGFR1 kinase and substrate peptide.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 3% phosphoric acid.

-

Transfer the reaction mixture to a streptavidin-coated filter plate.

-

Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based FGFR1 Autophosphorylation Assay (In-Cell Western)

This assay determines the effect of this compound on FGF-induced FGFR1 autophosphorylation in a cellular context.

-

Cell Culture:

-

Plate NIH 3T3 cells in a 96-well plate and grow to confluency.

-

Serum-starve the cells overnight.

-

-

Treatment:

-

Pre-treat cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with acidic FGF (aFGF) for a short period (e.g., 5-10 minutes).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% formaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody against phospho-FGFR1.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain for total protein or a housekeeping protein for normalization.

-

-

Imaging and Analysis:

-

Image the plate using a fluorescent plate reader or high-content imaging system.

-

Quantify the fluorescence intensity for phospho-FGFR1 and normalize to the total protein signal.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of cancer cell lines, such as the P815 mastocytoma cell line.

-

Cell Plating:

-

Seed P815 cells in a 96-well plate at a predetermined density.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound.

-

Incubate for a specified period (e.g., 6 days).[3]

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve a Knoevenagel condensation between oxindole and 4-(piperazin-1-yl)benzaldehyde, followed by formylation of the piperazine nitrogen. The synthesis of oxindole derivatives and the functionalization of piperazines are well-established in organic chemistry.

Conclusion

This compound is a valuable research tool for studying the role of FGFR1 signaling in various biological and pathological processes. Its ATP-competitive mechanism of action and its inhibitory effects on FGFR1 and other kinases provide a basis for its use in cancer research. While detailed quantitative data on its broader kinase selectivity and in vivo efficacy are limited in the public domain, the information presented in this guide serves as a foundational resource for researchers interested in utilizing this compound for their studies. Further characterization of its pharmacological profile will be beneficial for a more complete understanding of its therapeutic potential.

References

The Genesis of a Kinase Inhibitor: A Technical History of SU4984

SU4984 emerged from early efforts in the field of protein kinase inhibition as a pioneering, albeit ultimately preclinical, small molecule inhibitor targeting key drivers of cellular signaling. This oxindole-based compound was instrumental in the foundational understanding of ATP-competitive inhibition of receptor tyrosine kinases (RTKs), particularly the Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide delves into the discovery, development, and mechanistic profile of this compound, offering a retrospective for researchers and professionals in drug development.

Discovery and Initial Characterization

This compound was developed by SUGEN, a biotechnology company at the forefront of kinase inhibitor research in the 1990s. The discovery of this compound was rooted in a rational drug design approach centered on the oxindole scaffold as a privileged structure for ATP-competitive kinase inhibition. The seminal work by Mohammadi and colleagues, published in Science in 1997, provided the first structural insights into how this class of compounds interacts with the ATP-binding pocket of the FGFR1 kinase domain. This research was pivotal in validating the therapeutic potential of targeting FGFR signaling in oncology.

Early characterization identified this compound as a cell-permeable and reversible inhibitor of the FGFR1 tyrosine kinase. Further investigations revealed its activity extended to other RTKs, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor, albeit with varying potencies.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₁₉N₃O₂ |

| Molecular Weight | 333.38 g/mol |

| CAS Number | 186610-89-9 |

| Appearance | Solid |

Mechanism of Action and In Vitro Activity

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This action blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

The inhibitory activity of this compound has been quantified against several kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Target Kinase | IC₅₀ (µM) |

| FGFR1 | 10 - 20 |

| PDGFR | Not specified in available literature |

| Insulin Receptor | Not specified in available literature |

Subsequent research by Ma and colleagues in 2000 demonstrated the efficacy of this compound against constitutively activated KIT mutants, which are implicated in the pathogenesis of mastocytosis. This study highlighted the potential of this compound to induce apoptosis in neoplastic mast cells harboring juxtamembrane KIT mutations.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

A standard method to determine the in vitro kinase inhibitory activity of a compound like this compound involves a filter-binding assay.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase domain of the target receptor (e.g., FGFR1), a peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled with ³²P), and MgCl₂.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at varying concentrations. A control reaction without the inhibitor is also prepared.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP/MgCl₂ mix and incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 10-20 minutes).

-

Termination: The reaction is stopped by the addition of a solution like trichloroacetic acid (TCA).

-

Substrate Capture: The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose or glass fiber) which captures the phosphorylated peptide substrate.

-

Washing: The filters are washed multiple times with a solution like phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: The amount of radioactivity retained on the filters, which corresponds to the extent of substrate phosphorylation, is measured using a scintillation counter.

-

IC₅₀ Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays for Apoptosis in Mast Cells

The study by Ma et al. likely employed a cell viability or apoptosis assay to assess the effect of this compound on neoplastic mast cells. A common method is the MTT assay.

-

Cell Culture: Neoplastic mast cell lines (e.g., those with activating KIT mutations) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., acidified isopropanol or DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each this compound concentration relative to the vehicle control, and the IC₅₀ for cell death can be determined.

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the downstream signaling pathways of its target receptors. The primary pathways affected are the Ras-MAPK and PI3K-Akt pathways.

Structure-Activity Relationship (SAR)

The development of this compound and related oxindole inhibitors provided early insights into the structure-activity relationships for this chemical class. Key features of the oxindole scaffold for kinase inhibition include:

-

The Oxindole Core: Provides a rigid framework that mimics the adenine region of ATP. The lactam NH and carbonyl oxygen are critical for hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket.

-

The 3-Substituent: The exocyclic double bond and the substituted phenyl ring at the 3-position are crucial for occupying the hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity.

-

The 5-Substituent: Modifications at this position can influence solubility and interactions with the solvent-exposed region of the kinase.

-

The Piperazine Moiety: The piperazine ring and its N-formyl group in this compound likely contribute to its pharmacokinetic properties and may form additional interactions with the receptor.

Preclinical Development and Legacy

While this compound demonstrated promising in vitro activity and served as a valuable tool compound for studying RTK signaling, it did not advance into clinical trials. The reasons for its discontinuation in preclinical development are not extensively documented but could be related to factors such as suboptimal pharmacokinetic properties, lack of in vivo efficacy, or off-target toxicities.

Despite not reaching the clinic, the legacy of this compound lies in its contribution to the validation of RTKs as therapeutic targets and the establishment of the oxindole scaffold as a viable starting point for the design of potent and selective kinase inhibitors. The knowledge gained from the study of this compound and its analogs paved the way for the development of subsequent generations of more successful kinase inhibitors, including the multi-kinase inhibitor Sunitinib (SU11248), which also originated from SUGEN and is now an approved cancer therapy. This compound, therefore, remains an important historical compound in the annals of targeted cancer drug discovery.

An In-Depth Technical Guide to SU4984 (CAS Number 186610-89-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU4984 is a small molecule inhibitor belonging to the indolinone class of compounds. It is recognized primarily for its activity as a protein tyrosine kinase inhibitor, with a notable inhibitory effect on Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and biological activities. Detailed experimental protocols and quantitative data are presented to support its use in preclinical research and drug development.

Chemical and Physical Properties

This compound, with the CAS number 186610-89-9, is a synthetic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 186610-89-9 |

| Molecular Formula | C₂₀H₁₉N₃O₂ |

| Molecular Weight | 333.38 g/mol |

| Appearance | Solid |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry and dark place. |

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor of protein tyrosine kinases. Its primary target is Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator of cell proliferation, differentiation, and survival. In addition to FGFR1, this compound has been shown to inhibit other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor.[1]

The biological activity of this compound has been characterized by its ability to inhibit the autophosphorylation of these receptors, thereby blocking downstream signaling cascades. This inhibition of crucial signaling pathways ultimately leads to the suppression of cell growth and proliferation in cancer cells that are dependent on these pathways.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Target Kinase | IC50 (µM) | Notes |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | 10 - 20 | [1] |

| Platelet-Derived Growth Factor Receptor (PDGFR) | - | Inhibition has been noted, but specific IC50 values are not consistently reported in the reviewed literature. |

| Insulin Receptor | - | Inhibition has been noted, but specific IC50 values are not consistently reported in the reviewed literature. |

| Wild-type KIT | - | Inhibited by this compound. |

| KIT with juxtamembrane activating mutations | - | Effectively inhibited by this compound.[2] |

| KIT with kinase domain activating mutations | - | This compound killed neoplastic mast cells expressing KIT with a kinase domain mutation.[2] |

Signaling Pathways

This compound's inhibition of FGFR1 disrupts downstream signaling pathways that are critical for cell proliferation and survival. The primary pathways affected are the RAS-MAPK and the PI3K-AKT pathways.

Caption: this compound inhibits FGFR1 signaling, blocking downstream pathways.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., FGFR1)

-

Kinase-specific substrate (peptide or protein)

-

This compound (dissolved in DMSO)

-

ATP (Adenosine Triphosphate)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

In a 96-well plate, add the kinase, substrate, and this compound solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the detection reagent manufacturer's instructions.

-

Add the detection reagent to measure kinase activity (e.g., luminescence).

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a cell line with FGFR1 amplification)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Experimental Workflows

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

References

In Vitro Profile of SU4984: A Technical Guide for Researchers

SU4984 is a synthetic small molecule that has been characterized as a potent inhibitor of receptor tyrosine kinases, playing a significant role in preclinical cancer research. This technical guide provides an in-depth overview of the in vitro studies involving this compound, with a focus on its mechanism of action, inhibitory activity, and the experimental protocols utilized for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and signal transduction.

Mechanism of Action and Signaling Pathways

This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity of Fibroblast Growth Factor Receptor 1 (FGFR1). By competing with ATP for the binding site on the kinase domain, this compound effectively blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.

The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and the subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of major signaling pathways, including the Ras-MAPK and PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, differentiation, and migration.

This compound, by inhibiting FGFR1 autophosphorylation, prevents the recruitment and activation of downstream signaling molecules, thereby attenuating the cellular processes driven by FGFR1 activation.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of the inhibitor required to reduce the activity of a specific target by 50%.

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | Kinase Assay | 10-20 µM | |

| aFGF-induced FGFR1 Autophosphorylation | NIH 3T3 cells | 20-40 µM | |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Not Specified | Inhibitory activity reported | |

| Insulin Receptor | Not Specified | Inhibitory activity reported | |

| KIT with juxtamembrane activating mutations | Neoplastic mast cells | Effective | |

| KIT with kinase domain activating mutations | Neoplastic mast cells | Effective |

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to characterize inhibitors like this compound. These protocols are based on standard methodologies in the field and should be optimized for specific experimental conditions.

In Vitro FGFR1 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant FGFR1.

Materials:

-

Recombinant human FGFR1 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.

-

In a 96-well plate, add the recombinant FGFR1 kinase, the peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer a portion of the reaction mixture to a filtermat, wash to remove unincorporated [γ-³²P]ATP, and dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, for non-radioactive methods like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is then converted to a luminescent signal.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a cell line with FGFR1 amplification)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a kinase inhibitor like this compound.

This guide provides a foundational understanding of the in vitro characteristics of this compound. For further detailed information and specific experimental conditions, it is recommended to consult the primary research articles.

SU4984: A Technical Guide to its Role in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SU4984, a small molecule inhibitor, and its application in cancer cell line research. It details the compound's mechanism of action, summarizes its efficacy through quantitative data, and offers comprehensive experimental protocols for reproducing and expanding upon these findings.

Executive Summary

This compound is a cell-permeable, reversible, and ATP-competitive inhibitor primarily targeting the fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase.[1] It also demonstrates inhibitory activity against the platelet-derived growth factor receptor (PDGFR) and the insulin receptor.[1] Its mechanism centers on blocking the autophosphorylation of these receptors, thereby disrupting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. Research has demonstrated its efficacy in inhibiting kinase activity in cell-free assays and in cellular models, particularly in cell lines dependent on FGFR signaling or those with specific gain-of-function mutations in other tyrosine kinases like KIT.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

This compound exerts its biological effects by competing with adenosine triphosphate (ATP) for the binding pocket within the catalytic domain of receptor tyrosine kinases (RTKs). By occupying this site, it prevents the transfer of a phosphate group to tyrosine residues on the receptor, a critical step known as autophosphorylation. This inhibition halts the cascade of downstream signaling events that promote oncogenic phenotypes. The primary target is FGFR1, but activity against PDGFR is also noted.[1]

References

Preclinical Profile of SU4984: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU4984 is a synthetic, cell-permeable, and reversible oxindole-based compound identified as a potent ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). Preclinical investigations have demonstrated its inhibitory activity against FGFR1 kinase and its downstream signaling pathways. Furthermore, this compound has shown efficacy in targeting specific activating mutations in the KIT receptor, suggesting its potential therapeutic application in certain malignancies. This technical guide provides a comprehensive summary of the available preclinical data on this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols. The information is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this small molecule inhibitor.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of receptor tyrosine kinases (RTKs). Its principal target is FGFR1, a key regulator of cell proliferation, differentiation, angiogenesis, and survival. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1 and preventing the transfer of phosphate from ATP to its tyrosine residues. This blockade of autophosphorylation abrogates the downstream signaling cascades.[1][2][3]

In addition to FGFR1, this compound has been reported to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor.[3] It has also demonstrated significant activity against constitutively activated mutants of the KIT receptor, particularly those with mutations in the juxtamembrane and kinase domains.[2]

FGFR1 Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways critical for cellular functions. The primary pathways activated by FGFR1 include:

-

RAS-MAPK Pathway: Recruitment of FRS2 (Fibroblast growth factor Receptor Substrate 2) and GRB2 (Growth factor Receptor-Bound protein 2) leads to the activation of RAS, which in turn activates the RAF-MEK-ERK cascade, promoting cell proliferation and differentiation.[4][5][6]

-

PI3K-AKT Pathway: The activation of Phosphoinositide 3-Kinase (PI3K) by FGFR1 leads to the production of PIP3 and subsequent activation of AKT, a key regulator of cell survival and apoptosis.[4][5]

-

PLCγ Pathway: Phospholipase C gamma (PLCγ) is recruited to phosphorylated FGFR1, leading to the hydrolysis of PIP2 into IP3 and DAG. This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), influencing cell migration and proliferation.[4][5]

Below is a diagram illustrating the FGFR1 signaling pathway and the point of inhibition by this compound.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated in both enzymatic and cell-based assays.

Quantitative Data

| Assay Type | Target | System | IC50 (µM) | Reference |

| Kinase Assay | FGFR1 | Recombinant Human Kinase | 10 - 20 | [3] |

| Cellular Autophosphorylation | FGFR1 | NIH 3T3 Cells (aFGF-stimulated) | 20 - 40 | [3] |

| Cell Viability | Mutant KIT | Neoplastic Mast Cells | Not Reported | [2] |

Experimental Protocols

2.2.1. In Vitro FGFR1 Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on FGFR1 kinase activity.

-

Methodology:

-

The kinase reaction is performed in a buffer containing recombinant human FGFR1 kinase domain, a peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

-

The amount of phosphorylated substrate is quantified using a suitable method, such as ELISA with an anti-phosphotyrosine antibody or radiometric assay with [γ-³²P]ATP.

-

IC50 values are calculated from the dose-response curves.

-

2.2.2. Cellular FGFR1 Autophosphorylation Assay

-

Objective: To assess the ability of this compound to inhibit FGFR1 autophosphorylation in a cellular context.

-

Methodology:

-

NIH 3T3 cells, which express endogenous FGFR1, are cultured to sub-confluency.

-

Cells are serum-starved for 24 hours to reduce basal receptor activation.

-

Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.

-

FGFR1 is stimulated with acidic fibroblast growth factor (aFGF) for 5-10 minutes.

-

Cells are lysed, and protein concentrations are determined.

-

FGFR1 is immunoprecipitated from the cell lysates.

-

The level of FGFR1 autophosphorylation is determined by Western blotting using an anti-phosphotyrosine antibody.

-

Total FGFR1 levels are also measured as a loading control.

-

IC50 values are determined by quantifying the reduction in phosphorylated FGFR1 relative to the stimulated control.

-

Below is a diagram illustrating the experimental workflow for the cellular autophosphorylation assay.

2.2.3. Neoplastic Mast Cell Viability Assay

-

Objective: To evaluate the cytotoxic effect of this compound on mast cells expressing constitutively active KIT mutants.

-

Methodology:

-

Neoplastic mast cell lines harboring juxtamembrane or kinase domain mutations in KIT are cultured under appropriate conditions.

-

Cells are seeded in 96-well plates and treated with a range of this compound concentrations.

-

After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay measuring ATP content.

-

The percentage of viable cells is calculated relative to untreated controls, and dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition).

-

In Vivo Data

As of the date of this document, there is a lack of publicly available, detailed in vivo preclinical data for this compound, including pharmacokinetic, pharmacodynamic, and toxicology studies in animal models.

Summary and Future Directions

This compound is a first-generation oxindole-based inhibitor of FGFR1 with demonstrated in vitro activity against its primary target and against certain activating mutations in the KIT receptor. The available data confirm its mechanism as an ATP-competitive inhibitor that effectively blocks FGFR1 autophosphorylation in cells.

For a more complete understanding of its therapeutic potential, further preclinical studies are warranted. Key areas for future investigation include:

-

Kinase Selectivity Profiling: A comprehensive screen against a broad panel of kinases is needed to better define the selectivity profile of this compound.

-

In Vitro Efficacy in Cancer Cell Lines: Evaluation of this compound's anti-proliferative activity in a panel of cancer cell lines with known FGFR or KIT alterations would provide valuable insight into its potential therapeutic applications.

-

In Vivo Studies: Comprehensive in vivo studies are essential to evaluate the pharmacokinetics, pharmacodynamics, efficacy in relevant tumor xenograft models, and the safety and toxicology profile of this compound.

The information presented in this guide provides a foundation for researchers interested in exploring the potential of this compound and similar molecules in the development of targeted cancer therapies.

References

- 1. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

SU4984: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU4984 is a synthetic, cell-permeable small molecule that functions as a reversible, ATP-competitive tyrosine kinase inhibitor.[1] Primarily recognized for its inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), this compound also demonstrates inhibitory effects on other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), the insulin receptor, and c-Kit.[2][3][4] This multimodal inhibitory profile makes this compound a valuable tool for cancer research and drug development, particularly in the investigation of signaling pathways that drive tumorigenesis and angiogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, target profile with available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

This compound exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for the catalytic binding site of tyrosine kinases.[1] By occupying this site, this compound prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This action blocks the initiation of downstream signaling cascades that are crucial for cellular processes such as proliferation, differentiation, migration, and survival. The reversible nature of its binding allows for controlled experimental applications.

Target Profile and Quantitative Data

The inhibitory activity of this compound has been characterized against several key receptor tyrosine kinases. The following tables summarize the available quantitative data for its primary targets.

| Target Kinase | Assay Type | IC50 Value (µM) | Cell Line/System |

| FGFR1 | In vitro kinase assay | 10-20[2][3] | Recombinant FGFR1 |

| aFGF-stimulated autophosphorylation | 20-40[5] | NIH 3T3 cells | |

| PDGFR | Not specified | Inhibitory activity confirmed[2][3][4] | Not specified |

| Insulin Receptor | Not specified | Inhibitory activity confirmed[2][3][4] | Not specified |

| c-Kit (wild-type) | Tyrosine phosphorylation | Substantial reduction at 5 µM[5] | Not specified |

| c-Kit (juxtamembrane activating mutations) | Not specified | Effective inhibition[6] | Neoplastic mast cells |

Key Signaling Pathways Modulated by this compound

This compound's inhibition of FGFR1, PDGFR, and c-Kit disrupts several critical signaling pathways implicated in cancer progression.

FGFR1 Signaling Pathway

Activation of FGFR1 by its ligand, fibroblast growth factor (FGF), triggers a cascade of intracellular events. This compound's inhibition of FGFR1 primarily affects the Ras-MAPK-ERK and PI3K-Akt pathways, which are central to cell proliferation and survival.

Caption: this compound inhibits FGFR1-mediated signaling.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a crucial role in cell growth, proliferation, and angiogenesis. Inhibition of PDGFR by this compound can impact the PI3K-Akt and Ras-MAPK-ERK pathways.

References

Understanding the Cell-Permeability of SU4984: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU4984 is a synthetic indolinone derivative recognized for its role as a cell-permeable, reversible, and ATP-competitive inhibitor of receptor tyrosine kinases (RTKs). Primarily targeting Fibroblast Growth Factor Receptor 1 (FGFR1), this compound is a valuable tool in cancer research and cell signaling studies.[1][2] Its ability to cross the cell membrane is fundamental to its function, allowing it to reach and act upon its intracellular kinase targets. This guide provides an in-depth overview of the cell-permeability of this compound, its mechanism of action, and detailed protocols for its experimental validation.

While this compound is widely described as cell-permeable, specific quantitative permeability data, such as an apparent permeability coefficient (Papp), is not extensively documented in publicly available literature. Therefore, this document also serves as a methodological guide for researchers to generate such data in their own laboratories.

Physicochemical Properties of this compound

The ability of a compound to permeate the cell membrane is intrinsically linked to its physical and chemical properties. Key properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | (Z)-4-(4-((2-oxoindolin-3-ylidene)methyl)phenyl)piperazine-1-carbaldehyde | [1] |

| Molecular Formula | C₂₀H₁₉N₃O₂ | [3] |

| Molecular Weight | 333.38 g/mol | [3] |

| Appearance | Yellow solid powder | [1] |

| CAS Number | 186610-89-9 | [1] |

Mechanism of Action and Target Signaling Pathways

This compound exerts its biological effects by inhibiting the tyrosine kinase activity of several key receptors, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. Its primary targets include:

-

Fibroblast Growth Factor Receptor 1 (FGFR1): this compound inhibits FGFR1 with a reported IC₅₀ of 10-20 μM.[1][2]

-

Platelet-Derived Growth Factor Receptor (PDGFR): It is also known to inhibit PDGFR.[2]

-

Insulin Receptor: Inhibition of the insulin receptor has also been noted.[2]

By blocking the ATP-binding site on the intracellular kinase domains of these receptors, this compound prevents their autophosphorylation and the subsequent activation of major signaling pathways.

Experimental Protocols for Assessing Cell Permeability

To quantitatively assess the cell permeability of this compound, several in vitro methods can be employed. The Caco-2 cell permeability assay is a widely accepted industry standard for predicting human intestinal absorption.[4][5]

Protocol 1: Bidirectional Caco-2 Transwell Permeability Assay

This assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells, which serve as a model for the human intestinal epithelium.[5][6] The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

This compound stock solution (in DMSO)

-

Lucifer Yellow (monolayer integrity marker)

-

LC-MS/MS system for quantification

Methodology:

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation and formation of a confluent, polarized monolayer with tight junctions.[7]

-

-

Monolayer Integrity Test:

-

Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm² to confirm monolayer integrity.

-

Alternatively, perform a Lucifer Yellow rejection test. The Papp for Lucifer Yellow should be <10 x 10⁻⁷ cm/s.[8]

-

-

Transport Experiment (A-B Direction):

-

Wash the cell monolayer twice with pre-warmed transport buffer.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Add the this compound dosing solution (e.g., 10 µM in transport buffer, final DMSO concentration <1%) to the apical (donor) compartment.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh transport buffer.[7]

-

-

Transport Experiment (B-A Direction):

-

Repeat the process in reverse, adding the this compound dosing solution to the basolateral (donor) compartment and sampling from the apical (receiver) compartment. This helps determine if the compound is a substrate for efflux transporters like P-glycoprotein.[9]

-

-

Sample Analysis:

-

Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

-

Calculation of Apparent Permeability (Papp):

-

The Papp value (in cm/s) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the steady-state flux (rate of compound appearance in the receiver compartment).

-

A is the surface area of the membrane insert (cm²).

-

C₀ is the initial concentration of the compound in the donor compartment.[7]

-

-

Quantitative Data on this compound Permeability

As of this review, specific apparent permeability (Papp) coefficients for this compound are not widely reported in the literature. The table below is provided as a template for researchers to record their own findings from the experimental protocols described. Permeability is generally classified as low (Papp < 1 x 10⁻⁶ cm/s), moderate (Papp = 1-10 x 10⁻⁶ cm/s), or high (Papp > 10 x 10⁻⁶ cm/s).

| Parameter | Value (cm/s) | Classification |

| Papp (A→B) | [Insert Experimental Value] | [Low/Moderate/High] |

| Papp (B→A) | [Insert Experimental Value] | [Low/Moderate/High] |

| Efflux Ratio (Papp B→A / Papp A→B) | [Calculate Value] | [If >2, suggests active efflux] |

Conclusion

This compound is a well-established cell-permeable inhibitor of FGFR1 and other RTKs, making it a critical tool for studying cellular signaling. While its permeability is qualitatively accepted, this guide provides the necessary framework and detailed experimental protocols for its quantitative assessment. By employing standardized methods such as the Caco-2 Transwell assay, researchers can determine key parameters like the apparent permeability coefficient and efflux ratio. This data is vital for contextualizing in vitro study results and for the broader understanding of the compound's pharmacokinetic properties in the field of drug development.

References

- 1. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | Signaling by PDGFR in disease [reactome.org]

- 3. biorxiv.org [biorxiv.org]

- 4. admescope.com [admescope.com]

- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDGF Signal Transduction | Sino Biological [sinobiological.com]

- 9. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

SU4984 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SU4984, a potent tyrosine kinase inhibitor, in cell culture experiments. This compound is a cell-permeable, reversible, and ATP-competitive inhibitor primarily targeting Fibroblast Growth Factor Receptor 1 (FGFR1). It has also been shown to inhibit Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor (IR), making it a valuable tool for studying cellular signaling pathways and for cancer research.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for the binding site on the kinase domain of its target receptors. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and migration.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity.

Table 1: IC50 Values of this compound for Kinase Activity and Cellular Phosphorylation

| Target | Assay Type | Cell Line/System | IC50 (µM) | Reference |

| FGFR1 | Kinase Activity | Recombinant FGFR1K | 10-20 | [1] |

| FGFR1 | Autophosphorylation | NIH 3T3 cells | 20-40 | [1] |

| c-Kit | Tyrosine Phosphorylation | - | ~5 | [1] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Type | Assay | Effect | Concentration (µM) | Duration | Reference |

| Neoplastic Mast Cells (C2 and P815) | Cell Viability | Cell death | 1-10 | 6 days | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 333.38 g/mol ), dissolve 3.33 mg of this compound in 1 mL of DMSO.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).

Cell Proliferation Assay using MTT

This protocol describes a general method to assess the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., NIH 3T3)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates, sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile filtered

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

Day 1: Cell Seeding

-

Culture the chosen cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in complete culture medium.

-

Count the cells and adjust the cell density to 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Day 2: Treatment with this compound

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested final concentration range is 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

Day 4/5: MTT Assay

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways

Caption: this compound inhibits FGFR1, PDGFR, and Insulin Receptor signaling pathways.

Experimental Workflow

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

References

Application Notes and Protocols for SU4984 Dissolution in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper dissolution of SU4984, a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.

Introduction

This compound is a cell-permeable, ATP-competitive, and reversible inhibitor of the tyrosine kinase activity of FGFR1.[1][2] It is also known to inhibit the platelet-derived growth factor receptor (PDGFR).[1] Due to its specific inhibitory actions, this compound is a valuable tool in cancer research and studies of signal transduction pathways. Proper handling and dissolution are paramount for maintaining its biological activity.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 186610-89-9 | [1][2] |

| Molecular Formula | C₂₀H₁₉N₃O₂ | [1] |

| Molecular Weight | 333.38 g/mol | [1][2] |

| Appearance | Yellow solid powder | [2] |

| Purity | >98% (typical) | [2] |

Solubility Specifications

This compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents. The following table summarizes its solubility data.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |

| DMSO | 50.0 | 149.98 | [2] |

| Water | Insoluble | Insoluble | [2] |

Note: Solubility can be affected by factors such as temperature, pH, and the purity of the compound. Warming and sonication can aid in dissolution.[2]

Recommended Protocol for Preparation of this compound Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, amber or light-protecting microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). For example, to prepare 1 mL of a 10 mM stock solution, add 300.0 µL of DMSO to 1 mg of this compound powder (assuming a molecular weight of 333.38 g/mol ).

-

Dissolve the Compound:

-

Vortex the solution vigorously for 1-2 minutes.

-

If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

-

Visually inspect the solution to confirm that no undissolved particles remain.

-

-

Aliquot and Store:

Workflow for Preparing this compound Stock Solution:

Protocol for Diluting this compound to Working Concentrations

Materials:

-

This compound stock solution (in DMSO)

-

Appropriate cell culture medium or assay buffer

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentration.

-

Important: To avoid precipitation, it is recommended to add the this compound stock solution to the aqueous medium while vortexing.

-

The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

-

Use Immediately: Use the freshly prepared working solutions immediately for your in vitro assays. Do not store diluted aqueous solutions of this compound.

Mechanism of Action and Signaling Pathway

This compound primarily functions by inhibiting the tyrosine kinase activity of FGFR1. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[4] this compound competitively binds to the ATP-binding pocket of the FGFR1 kinase domain, thereby preventing its autophosphorylation and blocking the subsequent signaling cascade.

FGFR1 Signaling Pathway and Inhibition by this compound:

Safety Precautions

This compound is intended for research use only.[2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for SU4984 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU4984 is a synthetic, cell-permeable small molecule that acts as a reversible, ATP-competitive inhibitor of the fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase.[1] Emerging evidence suggests its potential as a tool for investigating the role of FGFR signaling in various cancers. These application notes provide a summary of its mechanism of action, available quantitative data, and detailed protocols for its use in in vitro cancer research.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of FGFR1, a receptor tyrosine kinase frequently implicated in cancer cell proliferation, survival, migration, and angiogenesis. By competing with ATP for the binding site in the kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways. The primary signaling cascades affected by FGFR1 inhibition include the Ras-MAPK-ERK and PI3K-AKT pathways, both of which are critical for tumor cell growth and survival. In addition to FGFR1, this compound has been reported to inhibit the platelet-derived growth factor receptor (PDGFR) and the insulin receptor.[1]

Quantitative Data

The available quantitative data for this compound is primarily from in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the potency of the inhibitor.

| Target | Assay Type | Cell Line/System | IC50 (µM) | Reference |

| FGFR1 | Kinase Assay | N/A | 10 - 20 | [1] |

| FGFR1 Autophosphorylation | Cell-based Assay | NIH 3T3 | 20 - 40 | [1] |

Note: There is limited publicly available data on the IC50 values of this compound across a broad range of human cancer cell lines. Researchers are advised to determine the optimal concentration for their specific cell line and assay of interest.

Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFR1 leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This creates docking sites for adaptor proteins, such as FRS2, which in turn recruit other signaling molecules, leading to the activation of downstream pathways. This compound inhibits this initial phosphorylation step.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value.

-

Western Blot Analysis of FGFR1 Pathway Inhibition

This protocol is to assess the inhibitory effect of this compound on the phosphorylation of FGFR1 and its downstream effector ERK.